molecular formula C6H10ClF2NO2 B6248639 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride CAS No. 2408974-55-8

2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride

Cat. No.: B6248639
CAS No.: 2408974-55-8
M. Wt: 201.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a difluoro group and a pyrrolidin-3-yl moiety, which contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-3-yl precursor. One common approach is the reaction of pyrrolidine with difluoroacetic acid under acidic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes or receptors. Its interaction with biological targets can provide insights into the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential use in drug discovery and development. Its unique structure and reactivity make it a candidate for the synthesis of novel drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including specialty chemicals and advanced materials. Its fluorinated nature enhances the properties of the final products, making them more resistant to degradation and environmental factors.

Mechanism of Action

The mechanism by which 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Difluoroacetic Acid: A simpler fluorinated acid without the pyrrolidin-3-yl group.

  • Pyrrolidine Derivatives: Compounds containing the pyrrolidin-3-yl moiety but lacking the difluoro group.

  • Fluorinated Pyridines: Compounds with fluorine atoms on a pyridine ring, which may have similar reactivity and applications.

Uniqueness: 2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride stands out due to its combination of fluorinated and pyrrolidinyl groups, which confer unique chemical and biological properties. This combination allows for diverse applications and enhanced reactivity compared to similar compounds.

Properties

CAS No.

2408974-55-8

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.